2-Isopropylaniline
Overview
Description
2-Isopropylaniline, also known as o-Aminocumene, is an organic compound with the molecular formula C9H13N. It is a derivative of aniline where an isopropyl group is substituted at the ortho position relative to the amino group. This compound is a clear pale yellow to orange liquid and is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-Isopropylaniline can be influenced by various environmental factors . These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors (such as light, heat, and storage conditions). These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
2-Isopropylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of amine-coordinated complexes. For instance, this compound has been used in the synthesis of a colorless amine-coordinated zinc complex . Additionally, it can act as a substrate for aniline dioxygenase, an enzyme derived from aerobic bacteria that catalyzes the conversion of aniline to catechol . This interaction highlights its potential use in bioremediation processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular functions. For example, the presence of this compound can induce the expression of enzymes involved in its metabolism, which in turn affects the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways. For instance, this compound has been shown to interact with aniline dioxygenase, facilitating the conversion of aniline to catechol . This interaction underscores its role in enzyme-mediated biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . Additionally, the compound’s degradation products may also influence cellular functions, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and metabolic pathways. Studies have indicated that high doses of this compound can cause toxic effects, including cellular damage and disruption of normal metabolic processes . It is crucial to determine the appropriate dosage to avoid adverse effects in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by aniline dioxygenase, resulting in the formation of catechol . This metabolic pathway highlights its potential use in bioremediation processes, where it can be utilized to degrade environmental pollutants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may be concentrated in specific areas where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. Another method includes the reduction of 2-nitroisopropylbenzene using hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-nitroisopropylbenzene. This process involves the use of hydrogen gas and a metal catalyst under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: this compound from 2-nitroisopropylbenzene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Isopropylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and as a precursor in drug synthesis.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
- 2-tert-Butylaniline
- 2-Ethylaniline
- 2-Isopropyl-6-methylaniline
- 2,6-Diisopropylaniline
Comparison: 2-Isopropylaniline is unique due to the presence of the isopropyl group at the ortho position, which influences its reactivity and steric properties. Compared to 2-tert-Butylaniline and 2-Ethylaniline, this compound has a different steric hindrance and electronic effects, making it suitable for specific reactions where these factors are crucial. The presence of the isopropyl group also affects its solubility and boiling point compared to its analogs .
Properties
IUPAC Name |
2-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLZVXSPGIIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052328 | |
Record name | 2-Isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643-28-7 | |
Record name | 2-Isopropylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8UZ4TE5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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